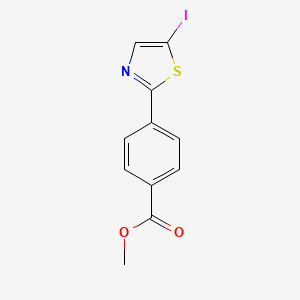
Methyl 4-(5-iodo-1,3-thiazol-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(5-iodo-1,3-thiazol-2-yl)benzoate is a chemical compound with the molecular formula C11H8INO2S and a molecular weight of 345.16 g/mol . This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The presence of an iodine atom at the 5-position of the thiazole ring and a benzoate ester group makes this compound particularly interesting for various chemical and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-iodo-1,3-thiazol-2-yl)benzoate typically involves the iodination of a thiazole derivative followed by esterification. One common method includes the reaction of 4-(1,3-thiazol-2-yl)benzoic acid with iodine in the presence of an oxidizing agent to introduce the iodine atom at the 5-position of the thiazole ring. The resulting 4-(5-iodo-1,3-thiazol-2-yl)benzoic acid is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(5-iodo-1,3-thiazol-2-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position of the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiazolidines.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic compounds.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Ester Hydrolysis: Acidic conditions may involve hydrochloric acid, while basic conditions may use sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include various substituted thiazole derivatives depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include sulfoxides, sulfones, and thiazolidines.
Ester Hydrolysis: The major product is 4-(5-iodo-1,3-thiazol-2-yl)benzoic acid.
Aplicaciones Científicas De Investigación
Methyl 4-(5-iodo-1,3-thiazol-2-yl)benzoate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Methyl 4-(5-iodo-1,3-thiazol-2-yl)benzoate involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate
- Methyl 4-(5-chloro-1,3-thiazol-2-yl)benzoate
- Methyl 4-(5-fluoro-1,3-thiazol-2-yl)benzoate
Uniqueness
Methyl 4-(5-iodo-1,3-thiazol-2-yl)benzoate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its halogenated analogs. The larger atomic radius and higher electronegativity of iodine can enhance the compound’s ability to interact with biological targets and undergo specific chemical transformations .
Propiedades
IUPAC Name |
methyl 4-(5-iodo-1,3-thiazol-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8INO2S/c1-15-11(14)8-4-2-7(3-5-8)10-13-6-9(12)16-10/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVRZQULDHRSHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC=C(S2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8INO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

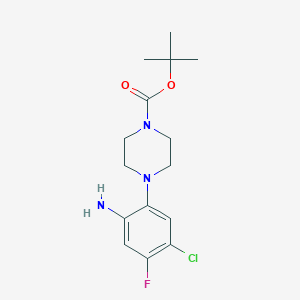
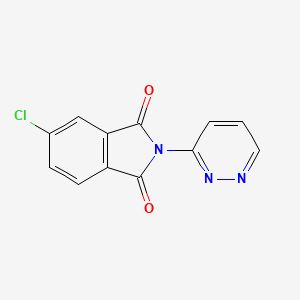
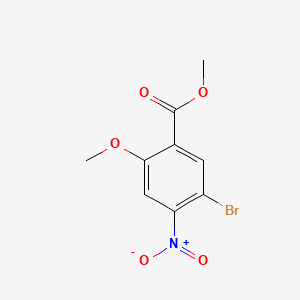
![tert-butyl N-[[(2R)-1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]carbamate](/img/structure/B8207897.png)
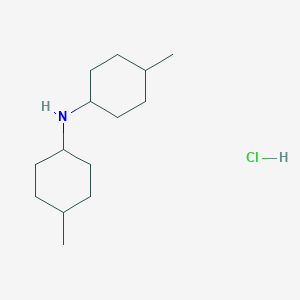
![Benzyl N-[6-({[(tert-butoxy)carbonyl]amino}methyl)pyridin-3-yl]carbamate](/img/structure/B8207912.png)
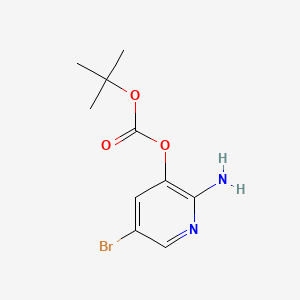
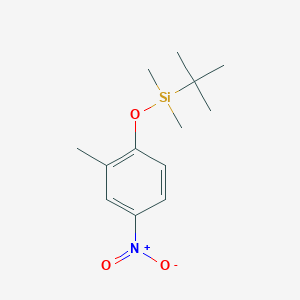
![1,4-Dimethylpyrrolo[3,2-b]pyridin-4-ium iodide](/img/structure/B8207927.png)
![(1R)-1-{3-[(4-Methoxyphenyl)methoxy]phenyl}ethanamine hydrochloride](/img/structure/B8207929.png)
![(2S)-2-{[(Benzyloxy)carbonyl]amino}-3-(furan-2-yl)propanoic acid](/img/structure/B8207939.png)
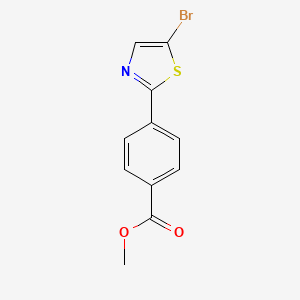
![3-Benzoyl-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B8207966.png)
